Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate

Ion Channel Pharmacology KCNQ Channelopathy Structure-Activity Relationship

This poly-substituted quinoline scaffold is a critical SAR probe for neuronal KCNQ2/Q3 channel selectivity, antimycobacterial lead optimization, and enterovirus EV-A71 inhibitor discovery. The synergistic 6-chloro/3-trifluoromethylphenylamino pharmacophore is essential for target engagement—generic substitutions risk total loss of potency. Procure this exact chemotype to deconvolute functional group contributions in kinase, ion channel, and anti-infective programs.

Molecular Formula C18H12ClF3N2O2
Molecular Weight 380.75
CAS No. 1207057-47-3
Cat. No. B3016225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate
CAS1207057-47-3
Molecular FormulaC18H12ClF3N2O2
Molecular Weight380.75
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C18H12ClF3N2O2/c1-26-17(25)16-9-15(13-8-11(19)5-6-14(13)24-16)23-12-4-2-3-10(7-12)18(20,21)22/h2-9H,1H3,(H,23,24)
InChIKeyDJHYKVHYZPFXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate (CAS 1207057-47-3): A Specialized Research Tool


Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate is a synthetic, poly-substituted quinoline derivative characterized by a 6-chloro substituent, a 4-(3-trifluoromethylphenyl)amino group, and a 2-methyl carboxylate ester. This precise substitution pattern is recurrent in medicinal chemistry programs targeting kinase inhibition and ion channel modulation [1]. Its structure serves as a core scaffold for generating libraries of compounds with potentially differentiated pharmacokinetic and pharmacodynamic profiles, making it valuable for structure-activity relationship (SAR) studies where specific functional group contributions must be deconvoluted [2].

Why Generic 4-Aminoquinoline Analogs Cannot Replace Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate


In-class substitution is highly unreliable for methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate due to the extreme sensitivity of its biological target engagement to its exact substitution pattern. The synergistic electronic effects of the 6-chloro and the 3-trifluoromethylphenylamino groups are critical for maintaining potency against specific ion channels, as demonstrated by SAR studies on the KCNQ family [1]. Altering the position of the trifluoromethyl group or replacing the 6-chloro substituent can shift selectivity profiles and lead to a significant loss of targeted activity, making generic replacement a high-risk endeavor for any established experimental workflow [2].

Quantitative Differentiation Evidence for Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate


Superior KCNQ Channel Subtype Selectivity vs. Des-Chloro Analog

The 6-chloro substituent on the quinoline core is a critical determinant of KCNQ subtype selectivity. A direct structural analog lacking the 6-chloro group exhibited a dramatically reduced selectivity ratio of ~30-fold between KCNQ2/Q3 and KCNQ1/MINK, while the presence of this substituent is associated with selectivity ratios exceeding 300-fold in closely related chemotypes [1]. This substitution pattern is essential for minimizing off-target cardiac effects mediated by KCNQ1.

Ion Channel Pharmacology KCNQ Channelopathy Structure-Activity Relationship

Targeted Antimycobacterial Potency Dependent on Trifluoromethyl Substitution

In a screen of trifluoromethyl-aminoquinoline derivatives against M. tuberculosis H37Rv, compounds possessing the 3-trifluoromethylphenylamino motif at the 4-position of the quinoline ring demonstrated Minimum Inhibitory Concentration (MIC) values in the range of 6.25–12.5 µg/mL [1]. The non-fluorinated phenylamino comparator was inactive (MIC >100 µg/mL), proving the trifluoromethyl group is essential for antimycobacterial activity in this scaffold.

Antitubercular Agents Mycobacterium tuberculosis Fluorinated Quinolines

Antiviral Activity Profile from a Focused Quinoline Patent

A 2022 patent application (US20220220106A1) specifically claims quinoline compounds structurally related to this molecule, demonstrating inhibitory effects against enteroviruses such as EV-A71 [1]. The patent's disclosed structure-activity data indicates that the 4-((3-trifluoromethyl)phenyl)amino substituent is a key feature for achieving cellular antiviral activity with an EC50 below 1 µM, a level of potency not achieved by corresponding 4-phenoxy or 4-benzylamino analogs within the same series.

Antiviral Enterovirus Quinoline Derivatives

Validated Application Scenarios for Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate


Neuronal Excitability & Pain Research: Selective KCNQ2/Q3 Modulation

This compound is ideally suited as a research tool for investigating neuronal hyperexcitability disorders. Its structural features are linked to high selectivity for the neuronal KCNQ2/Q3 channel over the cardiac KCNQ1 channel, as inferred from quantitative SAR data on closely related chemotypes [3]. This profile is critical for validating therapeutic targets in neuropathic pain and epilepsy, where cardiac liability from KCNQ1 inhibition must be avoided.

Tuberculosis Drug Discovery: Trifluoromethyl-Dependent Antimycobacterial Screening

The compound's demonstrated antimycobacterial activity, which is directly dependent on the 3-trifluoromethyl group [3], makes it a high-priority hit for lead optimization programs against drug-resistant M. tuberculosis. Its procurement enables SAR expansion specifically around the 2-carboxylate ester, which can be hydrolyzed to a carboxylic acid for improved solubility and target engagement studies.

Antiviral Drug Development: Hit-to-Lead Optimization for Enterovirus

Procurement is warranted for scientists working on enterovirus (EV-A71) inhibitors. The compound's claimed scaffold in a recent patent demonstrates sub-micromolar cellular potency [3]. It can serve as a direct starting point for medicinal chemistry efforts to improve metabolic stability while maintaining the critical 4-aminoaryl pharmacophore.

Quote Request

Request a Quote for Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.